molecular formula C17H13BrN2O B338695 3-bromo-4-methyl-N-(quinolin-8-yl)benzamide

3-bromo-4-methyl-N-(quinolin-8-yl)benzamide

Cat. No.: B338695
M. Wt: 341.2 g/mol
InChI Key: KHIOBQJJUJKMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-methyl-N-(quinolin-8-yl)benzamide is an organic compound with the molecular formula C17H13BrN2O and a molecular weight of 341.2 g/mol. This compound is characterized by the presence of a bromine atom, a methyl group, and a quinoline moiety attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methyl-N-(quinolin-8-yl)benzamide typically involves the following steps:

    Methylation: The addition of a methyl group to the benzene ring.

    Quinoline Attachment: The attachment of a quinoline moiety to the benzene ring.

    Amidation: The formation of the benzamide structure by reacting the intermediate with an amine.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methyl-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amines or alcohols.

    Substitution: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

3-bromo-4-methyl-N-(quinolin-8-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-4-methyl-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-methyl-N-quinolin-6-ylbenzamide: Similar structure with the quinoline moiety attached at a different position.

    3-chloro-4-methyl-N-quinolin-8-ylbenzamide: Similar structure with a chlorine atom instead of a bromine atom.

    4-methyl-N-quinolin-8-ylbenzamide: Lacks the bromine atom.

Uniqueness

3-bromo-4-methyl-N-(quinolin-8-yl)benzamide is unique due to the specific positioning of the bromine atom, methyl group, and quinoline moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H13BrN2O

Molecular Weight

341.2 g/mol

IUPAC Name

3-bromo-4-methyl-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C17H13BrN2O/c1-11-7-8-13(10-14(11)18)17(21)20-15-6-2-4-12-5-3-9-19-16(12)15/h2-10H,1H3,(H,20,21)

InChI Key

KHIOBQJJUJKMJU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)Br

solubility

0.4 [ug/mL]

Origin of Product

United States

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